molecular formula C13H18O3 B7998074 trans-2-(3,5-Dimethoxyphenyl)cyclopentanol

trans-2-(3,5-Dimethoxyphenyl)cyclopentanol

Cat. No.: B7998074
M. Wt: 222.28 g/mol
InChI Key: IJCLFNYNISHGJX-QWHCGFSZSA-N
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Description

trans-2-(3,5-Dimethoxyphenyl)cyclopentanol: is an organic compound characterized by a cyclopentane ring substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,5-Dimethoxyphenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and cyclopentanone.

    Grignard Reaction: A Grignard reagent, prepared from 3,5-dimethoxybenzyl chloride and magnesium, is reacted with cyclopentanone to form the corresponding alcohol.

    Hydrogenation: The intermediate product is subjected to hydrogenation to reduce any double bonds and obtain the desired trans configuration of the cyclopentanol ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(3,5-Dimethoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the hydroxyl group to form hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, trans-2-(3,5-Dimethoxyphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-2-(3,5-Dimethoxyphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The 3,5-dimethoxyphenyl group can participate in π-π interactions, further stabilizing these interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    trans-2-(3,4-Dimethoxyphenyl)cyclopentanol: Similar structure but with different substitution pattern on the phenyl ring.

    trans-2-(3,5-Dimethoxyphenyl)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    cis-2-(3,5-Dimethoxyphenyl)cyclopentanol: Similar structure but with a cis configuration.

Uniqueness

The uniqueness of trans-2-(3,5-Dimethoxyphenyl)cyclopentanol lies in its specific substitution pattern and trans configuration, which confer distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-(3,5-dimethoxyphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-15-10-6-9(7-11(8-10)16-2)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCLFNYNISHGJX-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCC2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2CCC[C@H]2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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